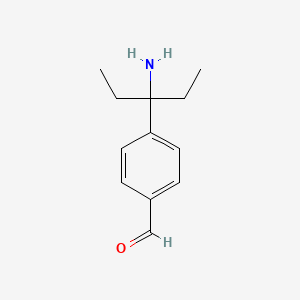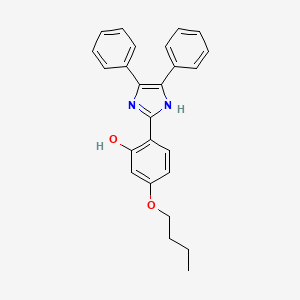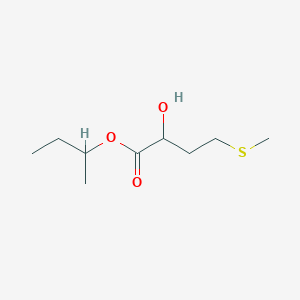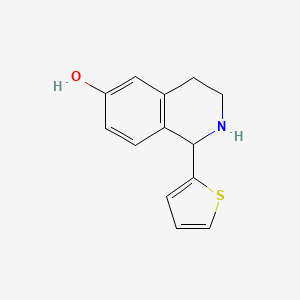![molecular formula C19H15ClO3 B12579541 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione CAS No. 184651-63-6](/img/structure/B12579541.png)
2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione is a synthetic organic compound with a complex structure It features a chlorophenyl group, a methoxy group, and an indene-dione core
准备方法
The synthesis of 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base to form 3-chlorophenylpropenone.
Cyclization: The intermediate is then subjected to cyclization with methoxyacetic acid under acidic conditions to form the indene-dione core.
Final Modification:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: It is used in the development of organic semiconductors and nonlinear optical materials due to its unique electronic properties.
Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying protein-ligand interactions.
作用机制
The mechanism of action of 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It also modulates signaling pathways by interacting with receptors, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione include:
2-[2-(4-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione: Differing by the position of the chlorine atom on the phenyl ring, this compound may exhibit different reactivity and biological activity.
2-[2-(3-Bromophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione: Substitution of chlorine with bromine can lead to changes in the compound’s electronic properties and reactivity.
2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-ethoxy-1H-indene-1,3(2H)-dione: Replacement of the methoxy group with an ethoxy group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
184651-63-6 |
|---|---|
分子式 |
C19H15ClO3 |
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-[2-(3-chlorophenyl)prop-2-enyl]-2-methoxyindene-1,3-dione |
InChI |
InChI=1S/C19H15ClO3/c1-12(13-6-5-7-14(20)10-13)11-19(23-2)17(21)15-8-3-4-9-16(15)18(19)22/h3-10H,1,11H2,2H3 |
InChI 键 |
FPHZYDCSOAJUHF-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(=O)C2=CC=CC=C2C1=O)CC(=C)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)


![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)


![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)

![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
